N-(3-Chloro-4-hydroxyphenyl)acetamide N-(3-Chloro-4-hydroxyphenyl)acetamide An Acetaminophen impurity.
Brand Name: Vulcanchem
CAS No.: 3964-54-3
VCID: VC21335142
InChI: InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11)
SMILES: CC(=O)NC1=CC(=C(C=C1)O)Cl
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol

N-(3-Chloro-4-hydroxyphenyl)acetamide

CAS No.: 3964-54-3

VCID: VC21335142

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

N-(3-Chloro-4-hydroxyphenyl)acetamide - 3964-54-3

Description

N-(3-Chloro-4-hydroxyphenyl)acetamide, also known as 3-chloro-4-hydroxyacetanilide, is a chemical compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of approximately 185.61 g/mol . This compound is classified under the category of amides and is often used in various chemical and pharmaceutical applications.

Synthesis and Applications

The synthesis of N-(3-Chloro-4-hydroxyphenyl)acetamide typically involves the reaction of 3-chloro-4-hydroxyaniline with acetic anhydride or acetic acid in the presence of a catalyst. This compound is used as an intermediate in the production of various pharmaceuticals and dyes. Additionally, it serves as a precursor for the synthesis of more complex molecules, such as those found in drug-like screening libraries .

Availability and Commercial Use

N-(3-Chloro-4-hydroxyphenyl)acetamide is commercially available from several suppliers, including Thermo Scientific and Avantor, often in high purity (98% or higher) . It is used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Commercial Availability Table

SupplierProduct CodeQuantityPrice
Thermo Scientific152493051 g49.85€
Thermo Scientific152593055 g166.83€
Avantor77697-189100 mgNot specified
CAS No. 3964-54-3
Product Name N-(3-Chloro-4-hydroxyphenyl)acetamide
Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
IUPAC Name N-(3-chloro-4-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h2-4,12H,1H3,(H,10,11)
Standard InChIKey JULKJDRBSRRBHT-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)O)Cl
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)O)Cl
Appearance Soild powder
Melting Point 170-172 °C
Purity > 95%
Quantity Milligrams-Grams
Synonyms N-(4-Hydroxyphenyl)propanamide; 4'-Hydroxypropionanilid; N-(4-Hydroxyphenyl)propanamide; Parapropamol; Parapropanol;
PubChem Compound 77579
Last Modified Aug 15 2023

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